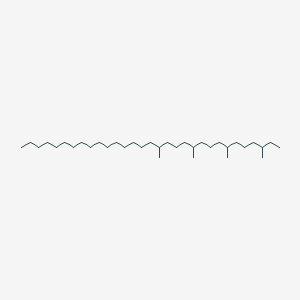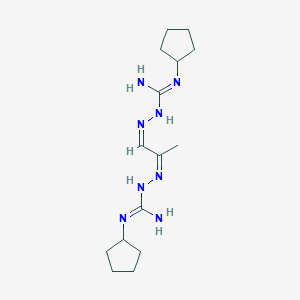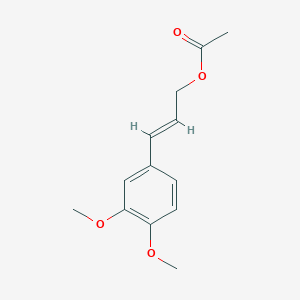
3,4-Dimethoxycinnamyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxycinnamyl acetate is an acetate ester that is cinnamyl acetate substituted by methoxy groups at positions 3' and 4' respectively. It is an acetate ester and a dimethoxybenzene.
Wissenschaftliche Forschungsanwendungen
Metabolism by Fungi
3,4-Dimethoxycinnamyl acetate shows intriguing interactions with fungi. A study by Kamaya and Higuchi (1984) demonstrated that the white-rot fungus Coriolus versicolor actively metabolizes 3,4-dimethoxycinnamyl alcohol, a related compound, in specific culture conditions. This process leads to various metabolites, highlighting the compound's potential role in studying fungal metabolism and possibly lignin degradation.
Antiallergic Properties
3,4-Dimethoxycinnamyl acetate has been linked to antiallergic effects. For instance, Koda et al. (1976) found that N-(3,4-dimethoxycinnamoyl) anthranilic acid, a related derivative, inhibits hypersensitivity reactions and is considered effective for treating certain allergic diseases like asthma (Koda et al., 1976).
Immunological Effects
The compound exhibits notable immunological properties. A study by Hertenstein et al. (2011) demonstrated that 3,4-dimethoxycinnamonyl-anthranilic acid (tranilast) suppresses the activation and proliferation of human CD4+ T cells, indicating its potential use in treating autoimmune diseases.
Antioxidant and Anti-inflammatory Activities
There is evidence of antioxidant and anti-inflammatory activities associated with derivatives of 3,4-dimethoxycinnamyl acetate. Ballesteros et al. (1995) reported that certain chalcones and flavones derived from 3,4-dimethoxycinnamic acid exhibit these properties, suggesting a potential role in inflammation-related research (Ballesteros et al., 1995).
Antiplatelet Actions
The compound's derivatives have been found to have antiplatelet effects. Iwasa et al. (1986) explored how N-(3',4'-dimethoxycinnamoyl)anthranilic acid affects platelet functions, highlighting its potential as an antiplatelet agent in addition to its antiallergic properties (Iwasa et al., 1986).
Repellency to Pests
Interestingly, 3,4-dimethoxycinnamyl acetate and related compounds have shown utility as repellents. Jakubas et al. (1992) investigated the repellency of coniferyl and cinnamyl derivatives, including 3,4-dimethoxycinnamyl acetate, against pests like birds, indicating a potential application in pest control (Jakubas et al., 1992).
Eigenschaften
Produktname |
3,4-Dimethoxycinnamyl acetate |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C13H16O4/c1-10(14)17-8-4-5-11-6-7-12(15-2)13(9-11)16-3/h4-7,9H,8H2,1-3H3/b5-4+ |
InChI-Schlüssel |
MVLZLHBOBVWBQS-SNAWJCMRSA-N |
Isomerische SMILES |
CC(=O)OC/C=C/C1=CC(=C(C=C1)OC)OC |
Kanonische SMILES |
CC(=O)OCC=CC1=CC(=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



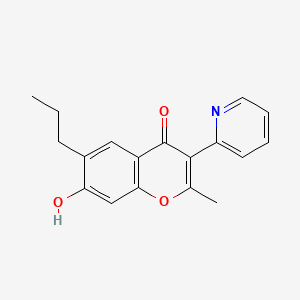
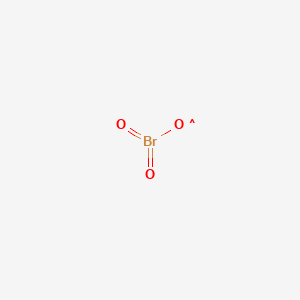
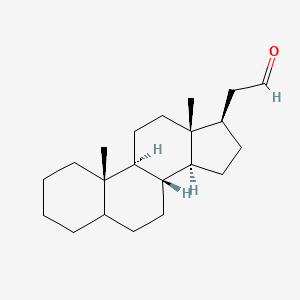
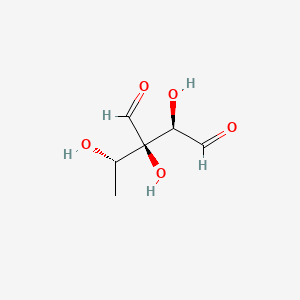
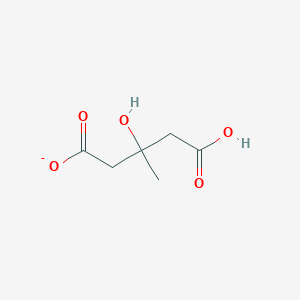
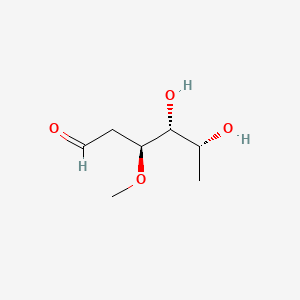
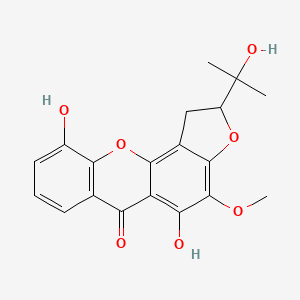
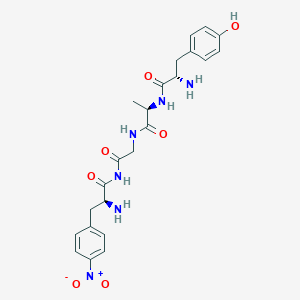
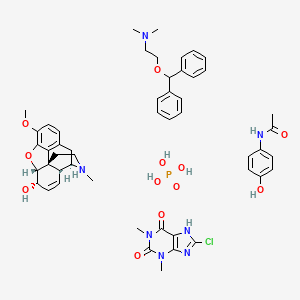
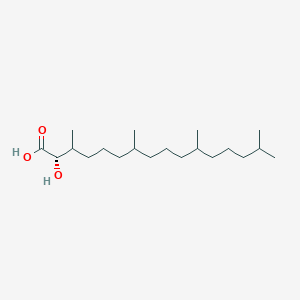
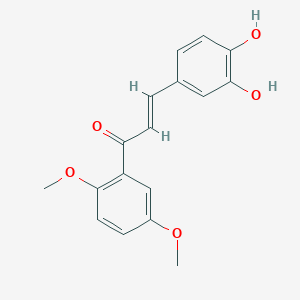
![acetic acid [(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methyl-1-piperidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1236369.png)
